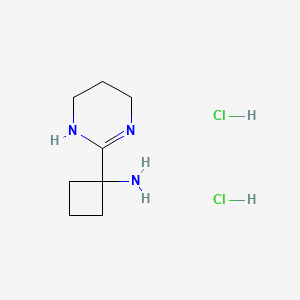

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)cyclobutan-1-aminedihydrochloride

説明

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)cyclobutan-1-aminedihydrochloride (CAS: 2137766-66-4) is a bicyclic organic compound featuring a cyclobutane ring fused to a tetrahydropyrimidine moiety, with two hydrochloride counterions enhancing its water solubility. Based on data from Enamine Ltd (), its molecular formula is listed as C8H9F2NO2S, with a molecular weight of 122.21 g/mol. However, this formula appears inconsistent with the compound’s name, which suggests a structure dominated by nitrogen-containing rings (tetrahydropyrimidinyl and cyclobutylamine groups) rather than sulfur or fluorine atoms. Researchers should verify this data, as discrepancies may stem from catalog entry errors or incomplete structural annotations.

The compound’s primary application is likely as a synthetic building block in medicinal chemistry, given its inclusion in Enamine’s catalog of pharmacophores ().

特性

分子式 |

C8H17Cl2N3 |

|---|---|

分子量 |

226.14 g/mol |

IUPAC名 |

1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine;dihydrochloride |

InChI |

InChI=1S/C8H15N3.2ClH/c9-8(3-1-4-8)7-10-5-2-6-11-7;;/h1-6,9H2,(H,10,11);2*1H |

InChIキー |

XWCJHOQOIAXNIQ-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)(C2=NCCCN2)N.Cl.Cl |

製品の起源 |

United States |

準備方法

Cyclobutanone Derivative Route:

Pyrimidine Ring Formation Route:

- Information on large-scale industrial production methods is limited. research laboratories often synthesize this compound for scientific investigations.

化学反応の分析

1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride undergoes various reactions:

Reduction: Reduction of the cyclobutanone moiety to form the cyclobutylamine.

Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂), and various nucleophiles.

Major Products: The reduced cyclobutylamine and its derivatives .

科学的研究の応用

This compound finds applications in:

Medicine: Investigated for potential therapeutic effects due to its unique structure.

Chemical Biology: Used as a building block in drug discovery.

Industry: Limited information, but it may have applications in fine chemicals .

作用機序

- The precise mechanism of action remains an active area of research.

- It likely interacts with specific molecular targets or pathways, but further studies are needed.

類似化合物との比較

Structural Analogs with Tetrahydropyrimidinyl Moieties

Azoamidine Initiators ()

Several dihydrochloride salts of azoamidine compounds share the tetrahydropyrimidinyl group, including:

- 2,2’-Azobis[2-(3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride

- 2,2’-Azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride

These compounds are water-soluble radical initiators used in polymerization. Unlike the target compound, they incorporate azo (-N=N-) groups and propane linkers , which enhance thermal stability and reactivity. The dihydrochloride salt form improves solubility in aqueous systems, a feature shared with the target compound.

(1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine Dihydrochloride ()

This analog (CAS: 73706-74-8) has the molecular formula C5H13Cl2N3 and a molecular weight of 186.08 g/mol . It lacks the cyclobutane ring but retains the tetrahydropyrimidinyl group bonded to a methanamine moiety. Its hazard profile includes warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335), suggesting handling precautions similar to the target compound.

Pharmacological Interactions ()

While the target compound lacks direct pharmacological data, a structurally related compound (Compound 1 in ) with a 2,4-dioxo-(1,2,3,4-tetrahydropyrimidin-1-yl) group demonstrated strong docking interactions (−13.041 score) with GPR142, a G protein-coupled receptor implicated in insulin secretion. Key interactions include:

- Hydrogen bonds between the tetrahydropyrimidinyl amino group and Phe212/Arg224 residues.

- Phosphinato moieties binding to Asn235, Arg301, and Lys314 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。